N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)acetamide
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Overview
Description
N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)acetamide is a complex organic compound that features a quinazoline core substituted with a boronic ester group and an acetamide group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)acetamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Boronic Ester Group: The boronic ester group is introduced via a borylation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)acetamide undergoes several types of chemical reactions:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation and Reduction: The quinazoline core can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Quinazoline N-oxides: Formed from oxidation.
Dihydroquinazolines: Formed from reduction.
Boronic Acids: Formed from hydrolysis.
Scientific Research Applications
N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)acetamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as a molecular probe due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar boronic ester group but different core structure.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar boronic ester group but different heterocyclic core.
2-Methoxypyridine-5-boronic Acid Pinacol Ester: Similar boronic ester group but different substituents.
Properties
Molecular Formula |
C16H20BN3O3 |
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Molecular Weight |
313.2 g/mol |
IUPAC Name |
N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]acetamide |
InChI |
InChI=1S/C16H20BN3O3/c1-10(21)19-14-18-9-11-8-12(6-7-13(11)20-14)17-22-15(2,3)16(4,5)23-17/h6-9H,1-5H3,(H,18,19,20,21) |
InChI Key |
NOSPVCLFUXUDOQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(N=C3C=C2)NC(=O)C |
Origin of Product |
United States |
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